molecular formula C9H7ClN2 B3285982 4-Chloro-8-methylcinnoline CAS No. 817209-42-0

4-Chloro-8-methylcinnoline

Cat. No.: B3285982
CAS No.: 817209-42-0
M. Wt: 178.62 g/mol
InChI Key: SCAKAABZAJCYJB-UHFFFAOYSA-N
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Description

4-Chloro-8-methylcinnoline is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol . This compound is part of the cinnoline family, which is known for its diverse applications in various fields of science and industry.

Chemical Reactions Analysis

4-Chloro-8-methylcinnoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of substituted cinnolines .

Scientific Research Applications

4-Chloro-8-methylcinnoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research is ongoing into its potential as a pharmacophore in drug development, particularly for antimicrobial and anticancer agents.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-8-methylcinnoline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

4-Chloro-8-methylcinnoline can be compared with other cinnoline derivatives such as:

  • 4-Chlorocinnoline
  • 8-Methylcinnoline
  • 4,8-Dichlorocinnoline

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-8-methylcinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(10)5-11-12-9(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAKAABZAJCYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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